

# Initial Human PET Imaging Studies with <sup>18</sup>F-FECNT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fecnt     |           |
| Cat. No.:            | B12738884 | Get Quote |

This technical guide provides an in-depth overview of the initial human positron emission tomography (PET) imaging studies conducted with the radioligand  $^{18}$ F-**FECNT** (2 $\beta$ -carbomethoxy-3 $\beta$ -(4-chlorophenyl)-8-(2- $^{18}$ F-fluoroethyl)nortropane).  $^{18}$ F-**FECNT** is a valuable tool for the in vivo imaging and quantification of the dopamine transporter (DAT), a key protein in the regulation of dopamine neurotransmission. Its high affinity and selectivity for DAT make it a suitable radiotracer for studying neurological and psychiatric disorders associated with dopaminergic dysfunction, such as Parkinson's disease.[1][2]

This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, experimental protocols, and a visual representation of the tracer's interaction with the dopaminergic system.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from the initial human <sup>18</sup>F-**FECNT** PET studies.

# **Table 1: Radiochemistry and Injected Dose**



| Parameter                                      | Value            | Reference |
|------------------------------------------------|------------------|-----------|
| Radiochemical Yield                            | 16.5% ± 5.3%     | [1]       |
| Radiochemical Purity                           | 99.8% ± 0.4%     | [1]       |
| Specific Activity (End of Bombardment)         | 38 ± 45 GBq/μmol | [1]       |
| Specific Activity (Time of Injection)          | 6 ± 8 GBq/μmol   | [1]       |
| Average Injected Activity                      | 175.1 ± 41.3 MBq | [1]       |
| Average Injected Activity (Healthy Volunteers) | 192 ± 41 MBq     | [3]       |

**Table 2: Subject Demographics** 

| Group                           | Number of<br>Subjects | Gender         | Mean Age<br>(±SD) | Reference |
|---------------------------------|-----------------------|----------------|-------------------|-----------|
| Healthy Controls                | 6                     | 3 Men, 3 Women | 30 ± 10 years     | [1]       |
| Parkinson's<br>Disease Patients | 5                     | 2 Men, 3 Women | -                 | [1]       |
| Healthy<br>Volunteers           | 12                    | -              | -                 | [3]       |

Table 3: <sup>18</sup>F-FECNT Binding and Uptake Ratios (at ~90 min post-injection)



| Brain Region                    | Healthy<br>Subjects<br>(Mean ± SD) | Early-Stage PD Patients (Right/Left Mean ± SD) | Late-Stage PD Patients (Right/Left Mean ± SD) | Reference |
|---------------------------------|------------------------------------|------------------------------------------------|-----------------------------------------------|-----------|
| Caudate-to-<br>Cerebellum Ratio | 9.0 ± 1.2                          | 5.3 ± 1.1 / 5.9 ±<br>0.7                       | 3.7 ± 0.4 / 3.9 ±<br>0                        | [1]       |
| Putamen-to-<br>Cerebellum Ratio | 7.8 ± 0.7                          | 2.8 ± 0.1 / 3.0 ±<br>0.6                       | 1.8 ± 0.1 / 1.8 ±<br>0                        | [1]       |

PD = Parkinson's Disease

**Table 4: In Vitro Binding Affinity** 

| Transporter                                | Affinity relative to hDAT | Reference |
|--------------------------------------------|---------------------------|-----------|
| Human Serotonin Transporter (hSERT)        | 25-fold lower             | [1][4]    |
| Human Norepinephrine<br>Transporter (hNET) | 156-fold lower            | [1][4]    |

# **Experimental Protocols**

The initial human studies with <sup>18</sup>F-**FECNT** followed a detailed protocol to ensure data accuracy and patient safety.

# Radiochemistry

The synthesis of  $^{18}$ F-**FECNT** was performed as previously described in the literature.[1] The process involves the preparation of 1-[ $^{18}$ F]fluoro-2-tosyloxyethane followed by the alkylation of  $^{2}$ G-carbomethoxy-3 $^{2}$ G-(4-chlorophenyl)nortropane.[4] The final product demonstrated high radiochemical purity and yield.[1]

# **Subject Information and Preparation**

 Participants: Studies included both neurologically healthy subjects and patients diagnosed with Parkinson's disease.[1]



- Ethical Considerations: All study protocols were approved by the relevant institutional review boards, and all subjects provided informed consent.
- Preparation: Subjects were positioned in the PET scanner, and an intravenous line was
  established for radiotracer injection.[1] A transmission scan using a <sup>68</sup>Ge source was
  performed for attenuation correction prior to the emission scan.[1]

## **PET Imaging Protocol**

- Radiotracer Injection: <sup>18</sup>F-**FECNT** was administered intravenously over a 5-minute period.[1]
- Scanning Duration: Healthy subjects underwent a 3-hour PET scan (26 frames), while Parkinson's disease patients were scanned for 2 hours (23 frames).[1] The scan frames were of increasing duration.[1]
- Scanning Mode: Scans were acquired in 3-dimensional mode.[1]

### **Blood Sampling and Metabolite Analysis**

- Arterial Blood Sampling: Arterial blood samples were collected throughout the scanning period to measure radioactivity and analyze for metabolites.[1][5]
- Metabolite Analysis: Analysis of the arterial blood samples indicated rapid metabolism of the tracer.[1][5] However, the ether-extractable component, representing the parent <sup>18</sup>F-**FECNT**, was found to be greater than 98% pure.[1][5]

### **Image Analysis**

- Image Reconstruction: The acquired PET data was reconstructed to generate dynamic images of radiotracer distribution in the brain.[1]
- Region of Interest (ROI) Analysis: Spherical regions of interest were placed on various brain structures, including the caudate nuclei, putamina, thalami, brain stem, cerebellum, and occipital cortex.[1][5] The cerebellum was utilized as a reference region due to its low dopamine transporter density.
- Data Analysis: The radioactivity concentration in each ROI was calculated for each time frame. Target tissue-to-cerebellum ratios were then determined to provide a semi-



quantitative measure of DAT density.[1][5]

#### **Visualizations**

# <sup>18</sup>F-FECNT Experimental Workflow

The following diagram illustrates the general workflow of the initial human PET imaging studies with <sup>18</sup>F-**FECNT**.

Caption: Experimental workflow for initial human <sup>18</sup>F-**FECNT** PET studies.

# <sup>18</sup>F-FECNT Binding to Dopamine Transporter

This diagram illustrates the binding of <sup>18</sup>F-**FECNT** to the dopamine transporter (DAT) on a presynaptic dopaminergic neuron.





Click to download full resolution via product page

Caption: 18F-FECNT binds to the presynaptic dopamine transporter.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of dopamine transporter density with [18F]FECNT PET in healthy humans -PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-labeled FECNT: a selective radioligand for PET imaging of brain dopamine transporters PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial human PET imaging studies with the dopamine transporter ligand 18F-FECNT PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Human PET Imaging Studies with <sup>18</sup>F-FECNT: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12738884#initial-human-pet-imaging-studies-with-fecnt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com